(6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a morpholine ring substituted with a 4-chlorophenyl group and a 1-phenylethyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent.
Substitution Reactions: The 4-chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Addition of the 1-Phenylethyl Group: The 1-phenylethyl group is added through a Friedel-Crafts alkylation reaction using 1-phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
(6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one: Similar structure with a bromine atom instead of chlorine.
(6R)-6-(4-Methylphenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
(6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
920801-82-7 |
---|---|
Molecular Formula |
C18H18ClNO2 |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
(6R)-6-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one |
InChI |
InChI=1S/C18H18ClNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3/t13-,17+/m1/s1 |
InChI Key |
GVJIZXTWCXLJOR-DYVFJYSZSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@H](OCC2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.